molecular formula C18H11ClF3NO B244950 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide

Cat. No. B244950
M. Wt: 349.7 g/mol
InChI Key: ZDOMQZVQUUZMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation.

Mechanism of Action

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide works by inhibiting the activity of specific enzymes called kinases, which are involved in cancer cell growth and proliferation. In particular, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide targets a specific kinase called Bruton's tyrosine kinase (BTK), which is important for the survival and proliferation of B-cell malignancies. By inhibiting BTK, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide can induce apoptosis (cell death) in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of BTK, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide can also inhibit other kinases that are involved in cancer cell growth and proliferation. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has also been shown to induce apoptosis in cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has a relatively short half-life in the body, which may limit its effectiveness as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide is that it has shown promising results in preclinical studies for the treatment of various types of cancer. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has a relatively short half-life in the body, which may limit its effectiveness as a cancer treatment. In addition, more research is needed to determine the optimal dosing and administration schedule for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide.

Future Directions

There are several potential future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide. One area of interest is the development of more potent and selective inhibitors of BTK and other kinases that are involved in cancer cell growth and proliferation. Another area of interest is the development of combination therapies that include N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide and other cancer treatments, such as immunotherapy. Finally, more research is needed to determine the optimal dosing and administration schedule for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide, and to determine its safety and effectiveness in clinical trials.

Synthesis Methods

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide involves a multi-step process that starts with the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2-naphthoic acid to form an intermediate compound. This intermediate is then treated with various reagents to produce the final product, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide. The synthesis method for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various types of cancer cells. In particular, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has been shown to be effective against cancers that are resistant to other kinase inhibitors, such as B-cell malignancies and solid tumors. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C18H11ClF3NO

Molecular Weight

349.7 g/mol

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C18H11ClF3NO/c19-14-7-8-16(15(10-14)18(20,21)22)23-17(24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,23,24)

InChI Key

ZDOMQZVQUUZMEE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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